An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4)
An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4,6-trichlorophenylhydrazine (CAS 5329-12-4). It is a valuable intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of derivatives with notable biological activities. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and a key biological assay, and visualizations of experimental workflows to support research and development activities.
Chemical and Physical Properties
2,4,6-Trichlorophenylhydrazine is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, and a hydrazine group. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of 2,4,6-Trichlorophenylhydrazine
| Property | Value | Reference |
| CAS Number | 5329-12-4 | [2] |
| Molecular Formula | C₆H₅Cl₃N₂ | [2] |
| Molecular Weight | 211.48 g/mol | [2] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 343.65 °C (estimate) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in acetone and benzene. Insoluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |
Synthesis of 2,4,6-Trichlorophenylhydrazine
A common method for the synthesis of 2,4,6-trichlorophenylhydrazine involves the diazotization of 2,4,6-trichloroaniline followed by a reduction step. The following is a generalized experimental protocol based on established chemical principles.
Experimental Protocol: Synthesis from 2,4,6-Trichloroaniline
Materials:
-
2,4,6-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Suitable organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Diazotization:
-
Dissolve 2,4,6-trichloroaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.
-
After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Make the reaction mixture alkaline by the slow addition of a sodium hydroxide solution.
-
The crude 2,4,6-trichlorophenylhydrazine will precipitate.
-
Collect the precipitate by filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum.
-
Diagram 1: Synthesis Workflow of 2,4,6-Trichlorophenylhydrazine
Caption: A generalized workflow for the synthesis of 2,4,6-trichlorophenylhydrazine.
Applications in Organic Synthesis
2,4,6-Trichlorophenylhydrazine is a key precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5]
Experimental Protocol: Synthesis of Pyrazole Derivatives
Materials:
-
2,4,6-Trichlorophenylhydrazine
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid or another suitable solvent
-
Ethanol for recrystallization
Procedure:
-
Condensation Reaction:
-
Dissolve 2,4,6-trichlorophenylhydrazine in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude pyrazole derivative.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.
-
Dry the final product under vacuum.
-
Diagram 2: Synthesis of Pyrazole Derivatives
Caption: A workflow for the synthesis of pyrazole derivatives.
Biological Activity of Derivatives
While information on the biological activity of 2,4,6-trichlorophenylhydrazine itself is limited, its hydrazone derivatives have been synthesized and evaluated for their potential therapeutic properties. A notable area of investigation is their antiglycation activity.
In Vitro Antiglycation Activity of 2,4,6-Trichlorophenyl Hydrazones
A study on a series of 2,4,6-trichlorophenyl hydrazones demonstrated their potential to inhibit the glycation of proteins in vitro.[6][7] Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other age-related diseases.
Table 2: In Vitro Antiglycation Activity of Selected 2,4,6-Trichlorophenyl Hydrazones
| Compound | IC₅₀ (µM) | Standard (Rutin IC₅₀ in µM) | Reference |
| Compound 14 | 27.2 ± 0.00 | 70 ± 0.50 | [6][7] |
| Compound 18 | 55.7 ± 0.00 | 70 ± 0.50 | [6][7] |
The results indicate that certain 2,4,6-trichlorophenyl hydrazone derivatives exhibit potent antiglycation activity, with IC₅₀ values significantly lower than that of the standard inhibitor, rutin.[6][7]
Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Glycation Assay
The following is a generalized protocol for assessing the antiglycation activity of compounds.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate buffer (pH 7.4)
-
Test compounds (2,4,6-trichlorophenyl hydrazones) dissolved in a suitable solvent (e.g., DMSO)
-
Aminoguanidine (as a positive control)
-
Sodium azide (as a preservative)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare reaction mixtures containing BSA, glucose (or fructose), and phosphate buffer.
-
Add the test compounds at various concentrations to the respective wells.
-
Include a positive control (aminoguanidine) and a negative control (without any inhibitor).
-
Add sodium azide to prevent microbial growth.
-
-
Incubation:
-
Incubate the plate at 37 °C for a specified period (e.g., 7 days).
-
-
Measurement of AGEs Formation:
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence spectrophotometer. The fluorescence intensity is indicative of the formation of fluorescent AGEs.
-
-
Data Analysis:
-
Calculate the percentage inhibition of glycation for each concentration of the test compound compared to the negative control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the glycation process.
-
Diagram 3: In Vitro Antiglycation Assay Workflow
Caption: A generalized workflow for the in vitro antiglycation assay.
Characterization
The structural elucidation and confirmation of 2,4,6-trichlorophenylhydrazine and its derivatives are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as N-H and C-N bonds.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Safety and Handling
2,4,6-Trichlorophenylhydrazine is classified as harmful and an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
2,4,6-Trichlorophenylhydrazine is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly pyrazoles. Its derivatives have shown promising biological activities, such as antiglycation potential, highlighting its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development involving this compound. Researchers should adhere to strict safety protocols when handling this chemical.
References
- 1. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]
- 2. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
